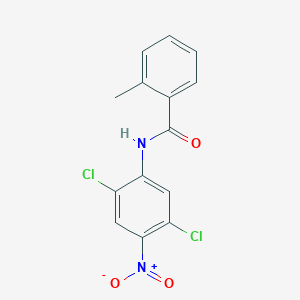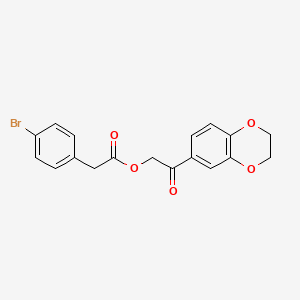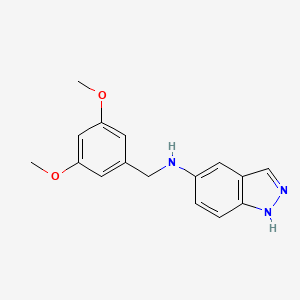
4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide, also known as BIPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BIPB is a small molecule that belongs to the class of benzamides, which are known to have various biological activities, including anti-inflammatory and antitumor effects.
作用机制
The exact mechanism of action of 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. As mentioned earlier, this compound has been shown to inhibit the activity of HDACs, which leads to the accumulation of acetylated histones and the upregulation of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective effects. This compound has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to have antitumor effects in various cancer cell lines, including breast cancer and leukemia.
实验室实验的优点和局限性
One of the main advantages of using 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. This compound has also been shown to have high potency and selectivity, making it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity, which needs to be carefully evaluated before it can be used in clinical trials.
未来方向
There are several future directions for the research on 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the investigation of the molecular mechanisms underlying the biological effects of this compound, which could lead to the discovery of new therapeutic targets. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in medical research.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in medical research. Its inhibitory effects on enzymes and receptors make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological effects of this compound and to evaluate its potential toxicity.
合成方法
The synthesis of 4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide involves the reaction of 4-hydroxy-N-(5-iodo-2-pyridinyl)benzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
4-(benzyloxy)-N-(5-iodo-2-pyridinyl)benzamide has been extensively studied for its potential applications in medical research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases. For instance, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer effects, and this compound could be a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
N-(5-iodopyridin-2-yl)-4-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O2/c20-16-8-11-18(21-12-16)22-19(23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGRNXEXARMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)
![5-(3-chloro-4-methylphenyl)-3-(3-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5013689.png)



![3-(propylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013733.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5013737.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B5013744.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5013751.png)

![N-[4-(acetylamino)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5013754.png)
![4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5013762.png)
![2-iodo-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5013768.png)
